molecular formula C8H5BrClNS B1519830 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole CAS No. 1177325-89-1

6-Bromo-2-chloro-4-methyl-1,3-benzothiazole

Cat. No.: B1519830
CAS No.: 1177325-89-1
M. Wt: 262.55 g/mol
InChI Key: MIOUEGRJFWZAER-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-methyl-1,3-benzothiazole is a halogenated benzothiazole derivative with the molecular formula C8H5BrClNS. This compound is characterized by the presence of bromine, chlorine, and a methyl group on the benzothiazole ring structure. Benzothiazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-chloro-4-methyl-1,3-benzothiazole typically involves the halogenation of benzothiazole derivatives. One common method is the reaction of 2-chlorobenzothiazole with bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide or potassium iodide.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted benzothiazoles with different functional groups.

Scientific Research Applications

Chemistry: 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole is used as an intermediate in the synthesis of various organic compounds. Its halogenated structure makes it a valuable building block for the construction of more complex molecules.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research has indicated that benzothiazole derivatives can be used in the treatment of various diseases, such as Alzheimer's disease and diabetes. The compound's ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In the materials science field, this compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-2-chloro-4-methyl-1,3-benzothiazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with microbial cell membranes.

  • Anticancer Activity: Inhibition of cancer cell proliferation pathways.

Comparison with Similar Compounds

  • 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole

  • 2-Amino-substituted benzothiazoles

Uniqueness: 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole is unique due to its specific combination of halogen substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical properties and biological effects, making it suitable for specific applications.

Properties

IUPAC Name

6-bromo-2-chloro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOUEGRJFWZAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670528
Record name 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177325-89-1
Record name 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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